7-Hydroxychlorpromazine
Description
Significance in Understanding Parent Compound Biotransformation Research
The study of 7-hydroxychlorpromazine is integral to understanding the biotransformation of chlorpromazine (B137089). Chlorpromazine undergoes extensive metabolism in the liver and kidneys, primarily through cytochrome P450 enzymes like CYP2D6, CYP1A2, and CYP3A4. drugbank.comunict.it Hydroxylation at the 7th position of the phenothiazine (B1677639) nucleus is a key metabolic pathway, leading to the formation of this compound. drugbank.comunict.it Investigating this metabolite helps to map the metabolic fate of chlorpromazine and understand how factors such as genetics and co-administered drugs might influence its metabolism and, consequently, its efficacy and tolerability. The biotransformation of chlorpromazine can be modeled using certain microorganisms, such as the fungus Cunninghamella elegans, which has been shown to produce this compound among other metabolites. nih.govnih.gov This provides a useful tool for studying the metabolic pathways in a controlled environment.
Historical Context of Phenothiazine Metabolite Research
The history of phenothiazine research dates back to the synthesis of methylene (B1212753) blue, a phenothiazine derivative, in 1876. wikipedia.org Phenothiazine itself was synthesized in 1883 and later found use as an insecticide and anthelmintic. wikipedia.orgopen.ac.uk The development of chlorpromazine in the 1950s revolutionized the treatment of psychiatric disorders and spurred extensive research into its mechanism of action and metabolism. researchgate.netnih.gov Early on, researchers recognized that chlorpromazine was extensively metabolized and that its metabolites could be pharmacologically active. asm.org The identification and characterization of metabolites like this compound were significant milestones, aided by the development of analytical techniques such as gas-liquid chromatography, high-performance liquid chromatography (HPLC), and mass fragmentography. nih.govtandfonline.comnih.govtandfonline.com This research has been crucial in building a more complete picture of how phenothiazine drugs work and has paved the way for the development of newer generations of antipsychotic medications.
Detailed Research Findings
Receptor Binding and Pharmacological Activity
Research has demonstrated that this compound possesses significant biological activity, in some cases comparable to the parent compound, chlorpromazine.
Dopamine (B1211576) Receptor Binding: Studies have shown that this compound has a similar potency to chlorpromazine in competing for ³H-haloperidol binding to dopamine receptors in rat corpus striatum membranes. nih.gov This suggests that it contributes significantly to the antipsychotic effects of chlorpromazine, as plasma levels of this compound can be similar to those of the parent drug. nih.gov
Effects on Dopaminergic Neurons: In vivo studies have shown that this compound can reverse the depression of dopaminergic neuronal firing rates in the rat substantia nigra induced by D-amphetamine. caymanchem.com This provides further evidence of its activity at central dopaminergic neurons.
Prolactin Levels: Like chlorpromazine, this compound has been found to increase plasma prolactin levels in male rats, an effect linked to dopamine receptor blockade. caymanchem.com
| Property | Finding | Reference |
| Dopamine Receptor Affinity | Similar potency to chlorpromazine in binding to dopamine receptors. | nih.gov |
| Effect on Dopaminergic Neurons | Reverses D-amphetamine-induced depression of neuronal firing. | caymanchem.com |
| Prolactin Secretion | Increases plasma prolactin levels in rats. | caymanchem.com |
Metabolism and Detection
The formation and detection of this compound have been extensively studied, revealing important aspects of chlorpromazine's metabolic profile.
Metabolic Pathways: Chlorpromazine is metabolized to this compound through hydroxylation, a reaction catalyzed by cytochrome P-450 enzymes. nih.govnih.gov This metabolite can be further metabolized, for example, through sulfoxidation to form this compound sulfoxide (B87167). nih.gov
Analytical Methods: Various analytical methods have been developed for the quantification of this compound in biological samples. These include high-performance liquid chromatography (HPLC) with ultraviolet or electrochemical detection, and gas chromatography-mass spectrometry (GC-MS). tandfonline.comnih.govnih.gov These methods have been crucial for studying the pharmacokinetics of chlorpromazine and its metabolites.
Presence in Biological Fluids: this compound has been identified and quantified in the plasma and cerebrospinal fluid (CSF) of patients treated with chlorpromazine. nih.govnih.govnih.gov The levels in the CSF can be similar to those of the parent drug, chlorpromazine. nih.gov
| Aspect | Details | Reference |
| Formation | Formed via hydroxylation of chlorpromazine by cytochrome P-450 enzymes. | nih.govnih.gov |
| Further Metabolism | Can be converted to this compound sulfoxide. | nih.gov |
| Detection Methods | HPLC, GC-MS. | tandfonline.comnih.govnih.gov |
| Biological Presence | Found in plasma and cerebrospinal fluid of patients. | nih.govnih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFFJZGXWEIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175128 | |
| Record name | 7-Hydroxychlorpromazine | |
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Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-62-7 | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | CAS Common Chemistry | |
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| Record name | 7-Hydroxychlorpromazine | |
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| Record name | 7-Hydroxychlorpromazine | |
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| Record name | 7-Hydroxychlorpromazine | |
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| Record name | 7-HYDROXYCHLORPROMAZINE | |
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Metabolic Pathways and Biotransformation Studies
Primary Metabolic Routes Leading to 7-Hydroxychlorpromazine Formation
The generation of this compound from chlorpromazine (B137089) primarily occurs through aromatic hydroxylation. This process is a crucial phase I metabolic reaction.
Aromatic hydroxylation is a metabolic reaction that introduces a hydroxyl group onto an aromatic ring. mdpi.compharmaxchange.info In the case of chlorpromazine, this occurs at the 7-position of the phenothiazine (B1677639) nucleus, leading to the formation of this compound. mdpi.comdrugbank.comuomustansiriyah.edu.iq This reaction is considered one of the two major metabolic routes for chlorpromazine in humans. mdpi.comresearchgate.net The mechanism is believed to involve an initial epoxidation of the aromatic ring to an arene oxide intermediate, which then rearranges to the final arenol (B1447636) product. mdpi.compharmaxchange.info This hydroxylation is a significant pathway, and the resulting metabolite, this compound, is biologically active. genesight.comresearchgate.netasm.org
The metabolic conversion of chlorpromazine to this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to phase I biotransformation. inchem.orgijghc.comnih.gov Several specific CYP isoenzymes have been identified as key players in this process.
Research indicates that CYP2C19 is involved in the formation of this compound in the liver. smolecule.com Studies have shown that at higher, non-therapeutic concentrations of chlorpromazine, CYP2C19 contributes to its mono-N-demethylation, and its role in 5-sulfoxidation is considered negligible. idexlab.comnih.gov
CYP2D6 is a major enzyme responsible for the metabolism of chlorpromazine, specifically catalyzing the 7-hydroxylation to form this compound. drugbank.comijghc.comtandfonline.comnih.gov Studies using quinidine (B1679956), a potent inhibitor of CYP2D6, have demonstrated a significant decrease in the urinary excretion of this compound, confirming the involvement of this isoenzyme. nih.gov The activity of CYP2D6 can vary between individuals, leading to different metabolic rates. tandfonline.com
The metabolism of chlorpromazine is extensive and involves several major pathways in addition to 7-hydroxylation. inchem.org These include N-demethylation, N-oxidation, and sulfoxidation. genesight.cominchem.org
N-demethylation: This process, primarily catalyzed by CYP1A2, leads to the formation of N-desmethylchlorpromazine and N,N-didesmethylchlorpromazine. ijghc.comidexlab.comnih.gov
N-oxidation: This pathway results in the formation of chlorpromazine N-oxide. genesight.comasm.org
Sulfoxidation: A major metabolic route, sulfoxidation produces the pharmacologically inactive metabolite, chlorpromazine sulfoxide (B87167). researchgate.netijghc.comcapes.gov.br CYP1A2 is the main isoenzyme responsible for this reaction, with a smaller contribution from CYP3A4. idexlab.comnih.gov
Table 1: Key Cytochrome P450 Isoenzymes in this compound Formation
| Isoenzyme | Role in this compound Formation | Other Metabolic Roles for Chlorpromazine | Supporting Evidence |
|---|---|---|---|
| CYP2D6 | Major enzyme catalyzing 7-hydroxylation. drugbank.comijghc.comtandfonline.comnih.gov | - | Inhibition by quinidine significantly reduces this compound formation. nih.gov |
| CYP2C19 | Involved in the formation of this compound. smolecule.com | Contributes to mono-N-demethylation at high concentrations. idexlab.comnih.gov | Identified as an enzyme acting on chlorpromazine in the liver. smolecule.com |
| CYP1A2 | Plays a role in 7-hydroxylation. nih.gov | Primary enzyme for N-demethylation and 5-sulfoxidation. idexlab.comnih.gov | Theoretical models support its role in aromatic hydroxylation. researchgate.netresearchgate.net |
| CYP3A4 | Minor contribution. | Contributes to 5-sulfoxidation. idexlab.comnih.gov | Involved in the overall extensive metabolism of chlorpromazine. drugbank.com |
Table 2: Major Metabolic Pathways of Chlorpromazine
| Metabolic Pathway | Primary Metabolite(s) | Key Enzymes Involved | Activity of Metabolite |
|---|---|---|---|
| Aromatic Hydroxylation | This compound , 3-Hydroxychlorpromazine genesight.cominchem.org | CYP2D6, CYP2C19, CYP1A2 ijghc.comsmolecule.comnih.gov | Active genesight.comasm.org |
| N-Demethylation | N-desmethylchlorpromazine, N,N-didesmethylchlorpromazine ijghc.com | CYP1A2 idexlab.comnih.gov | Active semanticscholar.org |
| N-Oxidation | Chlorpromazine N-oxide genesight.cominchem.org | CYP1A2 nih.gov | Potentially Active asm.org |
| Sulfoxidation | Chlorpromazine sulfoxide ijghc.com | CYP1A2, CYP3A4 idexlab.comnih.gov | Inactive asm.orgcapes.gov.br |
Role of Cytochrome P450 Isoenzymes
Secondary Metabolic Transformations of this compound
The biotransformation of this compound, a primary active metabolite of chlorpromazine, involves several key metabolic pathways. caymanchem.com Among these, conjugation reactions are predominant, leading to the formation of more water-soluble compounds that can be readily excreted.
Glucuronidation and Conjugate Formation
Glucuronidation represents a major pathway in the secondary metabolism of this compound. drugbank.commedcentral.com This process involves the enzymatic addition of a glucuronic acid moiety to the hydroxyl group of the molecule, significantly increasing its polarity and facilitating its elimination from the body. The resulting conjugate, this compound-O-beta-D-glucuronide, is a principal metabolite of chlorpromazine. drugbank.commedcentral.com
The enzymatic process of glucuronidation has been extensively studied using in vitro models, particularly with hepatic microsomes which are rich in the necessary enzymes. nih.govnih.gov Studies involving the incubation of this compound with liver microsomes have successfully demonstrated the formation of its glucuronide conjugate. nih.gov
Research using guinea pig liver microsomes has determined the apparent Michaelis constant (Kм) of the glucuronyltransferase enzyme for this compound to be 9.5 x 10⁻⁵ M. nih.gov This value provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for the substrate. The formation of the glucuronide is typically assayed by methods such as liquid scintillation counting after isolating the radiolabeled conjugate. nih.gov
Table 1: Kinetic Parameters of this compound Glucuronidation in Guinea Pig Liver Microsomes
| Parameter | Value | Source |
|---|---|---|
| Apparent Kм | 9.5 x 10⁻⁵ M | nih.gov |
The conjugation of this compound is critically dependent on the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.govwikipedia.org UDPGA serves as the activated form of glucuronic acid, donating the glucuronosyl group to the acceptor molecule (this compound) in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgfoodb.ca
In vitro experiments confirm this role, where the formation of this compound glucuronide occurs upon incubation with hepatic microsomes in the presence of UDPGA, often using a radiolabeled form like UDP-[U-¹⁴C]glucuronic acid to trace the reaction. nih.gov UDPGA is synthesized in the body from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase. foodb.ca
Significant variations in the rate of glucuronidation of xenobiotics have been observed across different species, and this compound is no exception. nih.govnih.govmdpi.com These differences are often attributable to variations in the expression and activity of UGT enzymes among species.
A comparative study between guinea pig and rat liver preparations revealed that the rate of conjugation of this compound was nearly twice as high in guinea pig liver preparations as in those from rats. nih.gov Such species-specific differences are a critical consideration when extrapolating metabolic data from animal models to humans. nih.gov For instance, studies on other compounds have shown clear qualitative differences in glucuronidation between rats, dogs, and humans. nih.gov
Table 2: Comparison of this compound Conjugation Rates
| Species | Relative Conjugation Rate | Source |
|---|---|---|
| Guinea Pig | ~2x | nih.gov |
| Rat | 1x | nih.gov |
The activity of glucuronyltransferase enzymes can be influenced by various factors, including substrate concentration and the presence of other compounds. Research has shown that concentrations of this compound greater than 3 x 10⁻⁴ M can stimulate its own conjugation. nih.gov However, this apparent auto-activation of the enzyme can be prevented when the microsomal preparations are maximally stimulated with a detergent like Triton X-100. nih.gov
Furthermore, certain compounds can inhibit the glucuronidation process. For example, SKF 525-A (Proadifen) at a concentration of 1 x 10⁻⁴ M has been shown to inhibit the conjugation of this compound in both rat and guinea pig liver microsomes by approximately 25%. nih.gov Interestingly, this inhibitory effect of SKF 525-A diminishes at higher concentrations and is not observed at 1 x 10⁻³ M. nih.gov The modulation of UGT activity is often substrate-dependent, meaning a compound that activates the glucuronidation of one substrate may inhibit that of another. nih.gov
Table 3: Modulation of this compound Glucuronidation
| Modulator | Concentration | Effect | Source |
|---|---|---|---|
| High Substrate (this compound) | > 3 x 10⁻⁴ M | Stimulation of conjugation | nih.gov |
| Triton X-100 | - | Maximal stimulation (prevents auto-activation) | nih.gov |
| SKF 525-A (Proadifen) | 1 x 10⁻⁴ M | ~25% Inhibition | nih.gov |
| SKF 525-A (Proadifen) | > 5 x 10⁻⁴ M | Decreased inhibition | nih.gov |
| SKF 525-A (Proadifen) | 1 x 10⁻³ M | No inhibition | nih.gov |
The primary glucuronidated metabolite of this compound is this compound-O-beta-D-glucuronide. rti.orgncats.io This conjugate is a significant end-product of chlorpromazine metabolism, representing a substantial portion of the metabolites excreted in urine. drugbank.commedcentral.com
This metabolite has been characterized and is available as a reference standard for research purposes. cymitquimica.com Its identity is confirmed through various analytical techniques. In early studies, the glucuronide formed in vitro was isolated by extraction into 1-butanol (B46404) at a specific pH and quantified. nih.gov Modern structural elucidation techniques would typically be employed for full characterization.
Table 4: Chemical Identifiers for this compound-O-beta-D-glucuronide
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₇ClN₂O₇S | ncats.io |
| Molecular Weight | 510.988 g/mol | ncats.io |
| Systematic Name | 8-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)-10H-PHENOTHIAZIN-3-YL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | ncats.io |
Electrochemical and Chemical Oxidation Pathways in Vitro
The in vitro oxidation of this compound has been investigated using electrochemical methods and rapid-scanning spectrophotometry. nih.gov These studies reveal that the oxidation process is pH-dependent and results in the formation of several intermediates. nih.gov
At a pH of 2, the oxidation of this compound leads to a quantitative yield of 7,8-dioxochlorpromazine. nih.gov However, the reaction proceeds through a series of observable intermediates. These include a quinone imine with a very short half-life of 0.1 seconds, a monosubstituted benzoquinone with a half-life of approximately 50 seconds, and a disubstituted benzoquinone with a half-life of about 5 minutes. nih.gov A complete oxidation mechanism has been proposed based on the quantitative determination of these intermediates over time. nih.gov
Conversely, at a pH of 7, the yield of 7,8-dioxochlorpromazine is lower than at pH 2. nih.gov This is because an alternative reaction pathway becomes significant, involving the direct hydroxylation of the quinone imine. nih.gov Despite the different yields, both hydrolysis and hydroxylation mechanisms occur at pH 7, leading to the formation of the quinone imine and both mono- and disubstituted quinones. acs.org The insights gained from the well-defined oxidation scheme at pH 2 have been instrumental in understanding the more complex reactions at physiological pH. acs.org
These in vitro oxidation studies provide a basis for understanding the potential metabolic fate of this compound and the formation of subsequent products. nih.govacs.org The identification of reactive quinone intermediates is significant as they may be involved in further biological reactions. acs.org
Disposition in Biological Systems and Research Models
Detection in Plasma and Cerebrospinal Fluid in Research Models
This compound has been identified and quantified in both plasma and cerebrospinal fluid (CSF) in research settings. nih.govnih.gov In schizophrenic patients treated with chlorpromazine, the concentration of this compound in the CSF was found to be similar to that of the parent drug, chlorpromazine. nih.gov In contrast, the level of this compound in serum was approximately 30% of the chlorpromazine concentration. nih.gov A significant positive correlation was observed between the CSF and serum levels of this compound. nih.gov
However, other studies have reported detecting only small quantities of this compound in the plasma of schizophrenic patients who were showing a satisfactory clinical response, even when the metabolite was present in their urine. nih.gov This suggests that high plasma concentrations of this compound may not be a prerequisite for a positive therapeutic outcome. nih.gov
In a study involving a large population of chronic schizophrenics, the plasma concentrations of this compound were generally of a similar magnitude to those of the parent drug and another metabolite, chlorpromazine sulphoxide. nih.gov This research also highlighted a wide variability in the plasma concentrations of both the unchanged drug and its metabolites among patients receiving similar doses. nih.gov
Methodologies for the detection of this compound in biological fluids have been developed, including a gas-chromatography method for silylated derivatives and an ion-pair high-pressure liquid chromatography (HPLC) approach. nih.govresearchgate.net These methods are capable of measuring levels as low as 10 ng/mL in plasma. researchgate.net
Excretion Patterns in Biological Samples for Research (e.g., urine)
The excretion of this compound has been primarily studied in urine samples. Research has shown that this metabolite, along with other phenolic metabolites of chlorpromazine, is excreted in both free form and as glucuronic acid conjugates. researchgate.net
Studies comparing the metabolism of chlorpromazine in different species have noted qualitative and quantitative differences in urinary metabolite patterns. researchgate.net For example, humans tend to excrete more polar derivatives compared to dogs. researchgate.net
In a study involving healthy volunteers, the urinary excretion of this compound was significantly affected by the administration of quinidine, a potent inhibitor of the metabolic enzyme CYP2D6. nih.gov Quinidine administration led to a 2.2-fold decrease in the urinary excretion of this compound, further supporting the role of CYP2D6 in its formation. nih.gov Interestingly, while the excretion of this specific metabolite decreased, the urinary recoveries of the parent drug, chlorpromazine, and several other metabolites remained unchanged. nih.gov This was attributed to a compensatory increase in other metabolic pathways, such as the formation of chlorpromazine sulphoxide and N-desmethylchlorpromazine. nih.gov
Chemical Instability and Handling Considerations in Research Samples
This compound is known to be chemically unstable, which presents challenges for its accurate quantification in research samples. researchgate.net This instability, along with its tendency to be readily adsorbed onto glass surfaces, requires specific handling procedures during sample preparation and analysis. researchgate.net
The development of analytical methods, such as ion-pair HPLC, has had to account for these stability issues to ensure specificity and reproducibility. researchgate.net The sample preparation procedures often involve extraction steps at specific pH levels to minimize degradation and loss of the analyte. researchgate.net For instance, one method involves extraction into diethyl ether at a less alkaline pH, followed by back-extraction and re-extraction. researchgate.net Another method utilizes extraction into ether, back extraction into an acid, followed by alkalinization and a final extraction into ether before analysis. nih.gov
The oxidation of this compound is a key aspect of its instability. nih.gov In vitro studies have shown that it can be oxidized both chemically and electrochemically, leading to the formation of various intermediates and final products. nih.govacs.org This inherent reactivity underscores the need for careful handling and storage of biological samples containing this compound to prevent its degradation prior to analysis.
Biological Activity and Pharmacological Relevance in Research Models
Role as an Active Metabolite in Non-Clinical Models
In vivo studies using male rats have shown that administration of 7-hydroxychlorpromazine can lead to an increase in plasma prolactin levels, an effect also seen with the parent drug, chlorpromazine (B137089). caymanchem.commedchemexpress.com This indicates that the metabolite retains significant biological activity. nih.gov The concentrations of this compound in the plasma of schizophrenic patients treated with chlorpromazine have been found to be of a similar magnitude to the parent drug, further supporting its potential clinical relevance. nih.gov Research suggests that this compound may be responsible for a significant portion of the antipsychotic efficacy of chlorpromazine. nih.gov
The biotransformation of chlorpromazine to this compound has been studied in various models, including the filamentous fungus Cunninghamella elegans, which serves as a microbial model for mammalian drug metabolism. nih.gov This model has confirmed the production of this compound as a major metabolite. nih.gov
Influence on Neurotransmitter Systems in Experimental Models
Effects on Central Dopaminergic Neurons
This compound exerts a notable influence on central dopaminergic neurons, a key aspect of its pharmacological activity. medchemexpress.comnih.govmedkoo.com Research comparing the effects of chlorpromazine, this compound, and another metabolite, chlorpromazine sulfoxide (B87167), has highlighted the potent effects of the 7-hydroxy metabolite on the activity of these neurons. caymanchem.comnih.gov
In studies using rat models, this compound has demonstrated an ability to compete with ³H-haloperidol for binding to dopamine (B1211576) receptors in the corpus striatum. nih.gov Its potency in this regard is similar to that of chlorpromazine itself, indicating a strong affinity for these receptors. nih.gov This interaction with dopamine receptors is believed to be a primary mechanism behind its antipsychotic-like effects. inchem.orgnih.gov The structure-activity relationship studies suggest that this compound interacts with dopamine receptors in a specific conformation. nih.gov
Reversal of Amphetamine-Induced Dopaminergic Effects in Rodent Models
A significant finding in rodent models is the ability of this compound to counteract the effects of amphetamine, a psychostimulant that enhances dopaminergic activity. medchemexpress.commedchemexpress.commedchemexpress.eu Specifically, this compound has been shown to effectively reverse the depression of the firing rate of dopaminergic neurons in the rat substantia nigra induced by d-amphetamine. caymanchem.com It also effectively inhibits amphetamine-induced stereotyped behavior in rats, a common model for studying antipsychotic activity. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov This antagonistic action against amphetamine-induced behaviors further solidifies its role as a potent compound with antipsychotic-like properties in experimental settings. nih.govnih.gov
| Experimental Model | Effect of this compound | Reference |
| Rat Substantia Nigra | Reverses D-amphetamine-induced depression of dopaminergic neuronal firing rate. | caymanchem.com |
| Rat Model | Inhibits amphetamine-induced stereotyped behavior. | medchemexpress.commedchemexpress.commedchemexpress.com |
Impact on Dopamine Turnover in Animal Models
In animal models, this compound has been demonstrated to increase dopamine turnover. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Dopamine turnover is a measure of the rate at which dopamine is synthesized, released, and metabolized in the brain. researchgate.net An increase in turnover is often associated with the action of antipsychotic drugs that block dopamine receptors, leading to a compensatory increase in dopamine synthesis and metabolism. uzh.chmdpi.com This effect on dopamine turnover is consistent with the compound's established interaction with dopaminergic systems and its ability to influence the activity of central dopaminergic neurons. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Exploration of Interaction with Serotonin 5-HT2A Receptors
| Compound | Receptor Interaction |
| This compound | Dopamine Receptors, Serotonin 5-HT2A Receptors |
| Chlorpromazine | Dopamine Receptors, Serotonin 5-HT2A Receptors |
| Haloperidol | Dopamine Receptors |
| Amphetamine | Enhances Dopaminergic Activity |
Endocrine System Modulation in Research Animals (e.g., Prolactin Levels)
The active metabolite this compound has been shown in animal studies to exert significant influence over the endocrine system, most notably by modulating prolactin levels. Research conducted in male rats has demonstrated that this compound is a potent agent for increasing plasma prolactin. medchemexpress.commedchemexpress.comcaymanchem.com This effect is understood to be a consequence of its ability to block dopamine D2 receptors within the central nervous system. medchemexpress.comamazonaws.comgenesight.com Dopamine typically acts as an inhibitory factor on prolactin secretion, so by antagonizing its receptors, this compound stimulates the release of prolactin. medchemexpress.comgenesight.comnih.gov
Studies comparing the metabolite to its parent compound found that this compound produced increases in plasma prolactin equivalent to those caused by chlorpromazine. medchemexpress.com Another investigation in male rats reported that a 5 mg/kg dose of this compound increased plasma prolactin levels. caymanchem.com This capacity to elevate rat plasma prolactin is considered to correlate well with other methods for determining the potential antipsychotic activity of chlorpromazine and its derivatives. medchemexpress.com In contrast, other metabolites such as 8-hydroxychlorpromazine, 7,8-dihydroxychlorpromazine, and chlorpromazine sulfoxide showed no effect on plasma prolactin levels in the same research models. medchemexpress.com
Contribution to Parent Drug's Biological Profile: Mechanistic Research
In competitive binding assays using rat corpus striatum membranes, this compound was found to have a potency similar to that of chlorpromazine itself in displacing 3H-haloperidol from dopamine receptors. nih.gov This suggests a comparable affinity for these key receptors. In contrast, the 3-hydroxy metabolite demonstrated double the affinity of chlorpromazine, while other hydroxylation patterns or side-chain demethylation resulted in reduced affinity. nih.gov Metabolites like chlorpromazine-5-oxide, which are not active as neuroleptics in vivo, were also inactive in this binding assay. nih.gov
However, when assessing the functional outcome of dopamine receptor blockade, such as prolactin release, this compound has been shown to be as potent as chlorpromazine. medchemexpress.com This indicates that despite any subtle differences in binding affinity, its functional impact on the dopamine system is substantial. Given that blood levels of this compound can be similar to those of the parent drug in patients, it is believed that this metabolite may be responsible for a major part of chlorpromazine's therapeutic efficacy. nih.govcambridge.orgresearchgate.net
Table 1: Comparative Pharmacological Properties of Chlorpromazine and its Metabolites
| Compound | Affinity for Dopamine Receptors (vs. Chlorpromazine) | Effect on Rat Plasma Prolactin Levels |
|---|---|---|
| Chlorpromazine | Baseline | Potent Increase |
| This compound | Similar nih.gov | Equivalent Increase to Chlorpromazine medchemexpress.com |
| 3-Hydroxychlorpromazine | Double nih.gov | Not specified in sources |
| 8-Hydroxychlorpromazine | Reduced nih.gov | No Effect medchemexpress.com |
| Chlorpromazine Sulfoxide | Not specified in sources | No Effect medchemexpress.com |
| Desmethylchlorpromazine | Reduced nih.gov | Not specified in sources |
The study of hydroxylated phenothiazines like this compound offers significant insights into their structure-activity relationships (SAR). The specific location of the hydroxyl group on the phenothiazine (B1677639) ring system is a critical determinant of the compound's biological activity. nih.govnih.govif-pan.krakow.pl
For phenothiazine-based drugs, antipsychotic activity is closely linked to their ability to act as antagonists at dopamine receptors. amazonaws.comnih.govslideshare.net The conformation of the molecule, particularly the interaction between the side chain and a substituent on the phenothiazine ring, is crucial for this activity. nih.govnih.gov Hydroxylation at the 7-position of chlorpromazine creates a molecule that maintains a high affinity for dopamine receptors, comparable to the parent compound. nih.gov This is a key finding, as other modifications, such as hydroxylation at different positions, can significantly alter this affinity. nih.gov For instance, the introduction of a hydroxyl group can sometimes decrease the lipophilicity, which may impact activity. if-pan.krakow.plnih.gov
The SAR for phenothiazines indicates that an electron-withdrawing group at the 2-position of the ring (where the chlorine atom is in chlorpromazine) is important for antipsychotic effects. slideshare.netslideshare.net The activity is also dependent on the three-carbon chain at the N-10 position and a tertiary amine in that side chain. slideshare.netslideshare.net The structure-activity data supports a model where the phenothiazine molecule interacts with the dopamine receptor by adopting a conformation in which its side chain is tilted toward ring A, mimicking the structure of dopamine. nih.govnih.govnih.gov The preservation of high dopamine receptor affinity in this compound underscores the specific importance of the 7-position in maintaining this active conformation. nih.gov
Non Clinical Toxicological Research Implications
Investigations into Tissue Accumulation Patterns in Research Models
7-Hydroxychlorpromazine, a primary metabolite of the antipsychotic drug chlorpromazine (B137089), has been the subject of toxicological research to understand its distribution and accumulation in various tissues. smolecule.comnih.gov Studies in psychiatric patients on long-term, high-dose chlorpromazine therapy have identified the presence of this compound in both the liver and urine. nih.gov This accumulation is believed to be a contributing factor to certain adverse effects observed in these patients, such as skin pigmentation and ocular opacities. nih.gov
In animal models, research has further elucidated the tissue distribution of chlorpromazine and its metabolites. Following administration, materials that behave like chlorpromazine have been found in various tissues. arvojournals.org Notably, a correlation has been observed between the melanin (B1238610) content of tissues and the retention of these compounds. arvojournals.org Pigmented structures, such as the uveal tissue in the eye, show a significant accumulation of chlorpromazine-like substances. arvojournals.org This affinity for melanin-containing tissues is a key aspect of the toxicological profile of chlorpromazine and its hydroxylated metabolite. smolecule.comarvojournals.org The deposition of these compounds in the skin and cornea is thought to be a precursor to localized toxic effects. smolecule.com
Research on Interaction with Melanin-Producing Cells in Cellular and Animal Models
The interaction between this compound and melanin-producing cells (melanocytes) is a significant area of investigation, primarily due to the observed side effects of skin and eye changes in patients undergoing chlorpromazine treatment. nih.govresearchgate.net Research suggests that this compound, when deposited in the skin, cornea, and lens, can be acted upon by ultraviolet (UV) light. nih.gov This interaction is hypothesized to produce a toxic compound that subsequently stimulates excessive melanin production. nih.gov
The strong affinity of phenothiazines, the class of drugs to which chlorpromazine belongs, for melanin is a well-documented phenomenon. aacrjournals.orgjamanetwork.com This affinity is believed to be the underlying mechanism for the accumulation of these compounds in pigmented tissues. arvojournals.orgjamanetwork.com In vitro studies have directly examined the interaction between this compound and melanin. When mixed with melanoproteins isolated from human hair and melanoma tissue, a chemical reaction occurs, indicating a direct interaction. archive.org This research supports the theory that the binding of this compound to melanin is a critical step in the development of drug-induced pigmentation. nih.govjamanetwork.com The accumulation of melanin, potentially in complex with chlorpromazine or its metabolites, is thought to be the cause of the characteristic purple discoloration of the skin observed in some patients. jamanetwork.com
Studies on Effects in Melanoma Models
The notable affinity of this compound for melanin has prompted research into its potential effects on melanoma, a type of cancer arising from melanin-producing cells.
Studies utilizing mouse models of melanoma, such as the B-16 and Harding-Passey melanomas, have investigated the anti-tumor effects of phenothiazine (B1677639) compounds. aacrjournals.orgnih.gov Research has demonstrated that both chlorpromazine and its metabolite, this compound, can inhibit the growth of these melanomas in mice. aacrjournals.org This suggests a potential therapeutic application for these compounds in the context of melanoma. In contrast, another metabolite, chlorpromazine sulfoxide (B87167), did not show the same inhibitory effect on tumor growth. aacrjournals.org These findings highlight the specific activity of the hydroxylated form of chlorpromazine against melanoma cells in these preclinical models. aacrjournals.orgnih.govjci.orgwuxibiology.comcriver.com
Tyrosinase is a key enzyme in the biochemical pathway of melanin synthesis. mdpi.comresearchgate.netmedsci.org Research has shown that chlorpromazine can activate melanoma tyrosinase both in living organisms (in vivo) and in laboratory settings (in vitro). aacrjournals.org The interaction with this enzyme is a significant aspect of the compound's effect on melanoma cells. ms-editions.cl By influencing tyrosinase activity, this compound may alter the metabolic processes within melanoma cells, potentially contributing to its anti-tumor effects. aacrjournals.orgnih.gov
The pronounced affinity of phenothiazines for melanin presents a unique opportunity for the development of targeted chemotherapeutic agents for melanoma. aacrjournals.org The principle is that this natural attraction could be exploited to deliver cytotoxic agents specifically to melanoma cells, which are rich in melanin. This targeted approach could potentially increase the efficacy of the treatment while minimizing damage to healthy, non-pigmented tissues. aacrjournals.org The selective accumulation in melanoma cells provides a strong rationale for further investigation into phenothiazine derivatives as a platform for novel melanoma therapies. aacrjournals.orgmdpi.com
Toxicokinetic Interactions with Co-administered Compounds in Animal Models (e.g., Flunitrazepam)
Toxicokinetic studies in animal models are crucial for understanding how the body processes toxic substances and how these processes can be altered by other co-administered drugs. omicsonline.orgnih.gov Research has investigated the toxicokinetic interactions between chlorpromazine and other substances, such as flunitrazepam, a benzodiazepine. researchgate.net
Interactive Data Table: Toxicokinetic Interaction of Chlorpromazine and Flunitrazepam
| Compound | Parameter | Effect of Co-administration with Flunitrazepam | Reference |
| This compound | Serum Cmax | Significantly Increased | researchgate.net |
| This compound | Serum AUC0-24h | Significantly Increased | researchgate.net |
| Chlorpromazine | Serum AUC0-24h | Significantly Increased | researchgate.net |
| Flunitrazepam | Serum Cmax | Not Affected | researchgate.net |
| Flunitrazepam | Serum AUC0-24h | Not Affected | researchgate.net |
| Flunitrazepam | Brain Cmax | Not Affected | researchgate.net |
| Flunitrazepam | Brain AUC0-24h | Not Affected | researchgate.net |
Analytical Methodologies for Research
Chromatographic Techniques for Detection and Quantification
The accurate detection and quantification of 7-Hydroxychlorpromazine, an active metabolite of chlorpromazine (B137089), in various biological samples are crucial for metabolic and pharmacokinetic research. Chromatographic techniques are central to these analytical efforts, providing the necessary sensitivity and selectivity to measure the compound in complex matrices.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a well-established method for the analysis of chlorpromazine and its metabolites. jcbms.org This technique separates compounds based on their differential distribution between a stationary phase and a mobile phase, with UV detection allowing for quantification by measuring the absorbance of the analyte at a specific wavelength, typically around 254 nm for chlorpromazine and its derivatives. jcbms.orgnih.gov
For polar and ionizable compounds like this compound that may exhibit poor retention on traditional reversed-phase columns, ion-pair HPLC is a valuable approach. This technique introduces an ion-pairing reagent into the mobile phase. The reagent, which has a charge opposite to that of the analyte, forms a neutral ion-pair with the analyte molecule. This newly formed complex is more hydrophobic, leading to increased retention on a nonpolar stationary phase and enabling separation.
One specific method for the analysis of this compound utilizes an ion-pair HPLC system with a standard silica (B1680970) stationary phase and UV detection. researchgate.net In this approach, the separation is thought to be governed more by adsorption mechanisms rather than traditional partitioning. researchgate.net This methodology has proven effective for assaying this compound in plasma, demonstrating the utility of ion-pairing to retain and resolve this key metabolite. researchgate.net
The analysis of this compound in biological matrices such as plasma, urine, or serum necessitates a robust sample preparation and extraction procedure to remove interfering endogenous substances. jcbms.orgresearchgate.net Given the compound's chemical instability and its tendency to adsorb to glass surfaces, sample handling procedures must be carefully controlled. researchgate.net
A common strategy is liquid-liquid extraction (LLE). For the determination of this compound in plasma, a specific LLE procedure involves extraction with diethyl ether at a moderately alkaline pH, followed by a back-extraction and a subsequent re-extraction step. researchgate.net This multi-step process is designed to isolate the metabolite from other plasma components and from the parent drug, chlorpromazine, which can be co-extracted under different pH conditions (e.g., with heptane (B126788) at a strongly alkaline pH). researchgate.net Such methods can achieve detection limits as low as 10 ng/mL. researchgate.net
More recent advancements in sample preparation include magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles to adsorb the analyte from the sample. rsc.orgresearchgate.net This technique offers high extraction efficiency and can be integrated with HPLC-UV analysis for sensitive detection in various biological fluids. rsc.orgresearchgate.net
Table 1: Overview of a Sample Preparation Method for this compound
| Parameter | Description | Reference |
|---|---|---|
| Biological Matrix | Plasma | researchgate.net |
| Extraction Technique | Liquid-Liquid Extraction (LLE) | researchgate.net |
| Extraction Solvent | Diethyl ether | researchgate.net |
| pH Condition | Less alkaline pH (compared to chlorpromazine extraction) | researchgate.net |
| Key Steps | Initial extraction, followed by back-extraction and re-extraction to ensure specificity. | researchgate.net |
| Detection Limit | As low as 10 ng/mL | researchgate.net |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity, specificity, and high-throughput capabilities. nih.govuj.edu.pl The technique couples the powerful separation ability of LC with the precise detection and structural elucidation power of tandem mass spectrometry. jcbms.org For this compound, LC-MS/MS allows for its accurate quantification even at very low concentrations in complex biological samples like microsomal incubates. nih.gov
Before an LC-MS/MS method can be applied to research, it must undergo rigorous validation to ensure its reliability, reproducibility, and accuracy, in line with regulatory guidelines. uj.edu.plmdpi.com For microsomal enzyme studies, this validation confirms that the method can accurately measure the formation of metabolites like this compound.
A recently developed LC-MS/MS method for quantifying this compound in rat and human liver microsomes, as well as human placenta microsomes, was fully validated. nih.gov The validation process assesses several key parameters: mdpi.com
Selectivity and Specificity: Ensuring no interference from endogenous components in the microsomal matrix.
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.
Accuracy and Precision: Determining how close the measured values are to the true values (accuracy) and the degree of scatter between replicate measurements (precision). For this compound, both intra-day and inter-day accuracy and precision were within a ±15% limit. nih.gov
Extraction Recovery: Measuring the efficiency of the extraction process. The method for this compound demonstrated good extraction recovery. nih.gov
Matrix Effect: Assessing whether components of the biological matrix suppress or enhance the ionization of the analyte. No significant matrix effect was detected for the this compound assay. nih.gov
Table 2: Validation Parameters for an LC-MS/MS Method for this compound in Microsomes
| Validation Parameter | Result/Specification | Reference |
|---|---|---|
| Matrices Validated | Rat liver microsomes (fully), Human liver and placenta microsomes (partially) | nih.gov |
| Intra-day and Inter-day Accuracy | Within ±15% | nih.gov |
| Intra-day and Inter-day Precision | Within ±15% | nih.gov |
| Matrix Effect | No matrix effect detected | nih.gov |
| Extraction Recovery | Good | nih.gov |
Validated LC-MS/MS methods are instrumental in biotransformation research, allowing scientists to study the metabolic pathways of drugs. Microsomes, which contain high concentrations of drug-metabolizing enzymes like cytochrome P450, are frequently used in these in vitro studies. uj.edu.pl
An accurate and sensitive LC-MS/MS method was successfully used to investigate the metabolism of chlorpromazine in different microsomal systems. nih.gov This research provided quantitative data on the formation of key metabolites, including this compound, N-monodesmethylchlorpromazine, and chlorpromazine sulfoxide (B87167). nih.gov
A significant finding from this application was the first-ever detection of chlorpromazine biotransformation in human placenta microsomes. nih.gov The study revealed that the rates of metabolite formation differed between human liver and placenta microsomes, suggesting variations in the distribution and activity of drug-metabolizing enzymes in these tissues. nih.gov Such research is critical for understanding drug disposition and potential tissue-specific metabolic effects.
Electrochemical Analysis Methods in Research
Electrochemical methods have been instrumental in studying the oxidation of this compound, a process relevant to its metabolic fate and potential toxicological profile. In vitro studies combining electrochemistry with rapid-scanning spectrophotometry have elucidated the complex oxidation pathway of this compound. nih.gov
Research conducted at a pH of 2 demonstrates that the electrochemical oxidation of this compound proceeds through several observable, short-lived intermediates, ultimately resulting in a quantitative yield of 7,8-dioxochlorpromazine. nih.gov The initial oxidation product is a highly reactive quinone imine, which subsequently undergoes further reactions. nih.gov
The reaction pathway involves a series of intermediates with distinct half-lives, as detailed in the table below.
Table 1: Intermediates in the Electrochemical Oxidation of this compound at pH 2
| Intermediate | Half-life |
|---|---|
| Quinone imine | 0.1 seconds |
| Monosubstituted benzoquinone | ~50 seconds |
This data is derived from in vitro electrochemical and spectrophotometric analysis. nih.gov
At a neutral pH of 7, the oxidation process is altered. The yield of 7,8-dioxochlorpromazine is lower compared to the reaction at pH 2. nih.gov This is due to the emergence of an alternative reaction pathway that involves the direct hydroxylation of the quinone imine intermediate. nih.gov These findings are crucial for understanding how physiological pH can influence the metabolic processing of this compound.
Utilization of Stable Isotope-Labeled Analogs in Analytical Research
To overcome challenges in quantitative analysis, such as matrix effects and instrument variability, stable isotope-labeled internal standards are frequently used.
This compound-D6 is a deuterium-labeled version of the parent compound. It is chemically identical to this compound but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer. Because it behaves almost identically to the native compound during sample preparation (extraction, chromatography) and ionization, it serves as an ideal internal standard for quantitative assays.
The use of this compound-D6 significantly enhances the accuracy and precision of mass spectrometry-based bioanalytical methods. nih.gov By adding a known amount of the deuterated standard to each sample, any loss of analyte during sample processing can be corrected for, as the ratio of the analyte to the internal standard will remain constant. nih.gov This compensates for variations in extraction efficiency and suppresses or enhances the signal due to other components in the biological matrix (matrix effects), leading to more reliable and reproducible quantification of this compound in complex samples like plasma or urine. nih.gov
Considerations for Sample Stability and Integrity in Analytical Research
A significant challenge in the analysis of this compound is its chemical instability. Like its parent compound, chlorpromazine, which is known to be sensitive to light, hydroxylated metabolites can be prone to degradation. mdpi.com The molecule is susceptible to oxidation, which can be accelerated by exposure to light, air, and non-optimal pH conditions. nih.govmdpi.com
To ensure the integrity of analytical results, strict sample handling and storage protocols are necessary. This includes:
Protection from Light: Samples should be collected and stored in amber or opaque containers to prevent photodegradation.
Temperature Control: Storage at low temperatures (e.g., -20°C or -80°C) is often required to slow down chemical degradation processes.
Prompt Analysis: Due to its instability, samples should be processed and analyzed as quickly as possible after collection to minimize degradation.
Use of Preservatives: In some cases, acidification of urine samples may be recommended to improve the stability of certain analytes, though specific requirements for this compound must be validated.
The compound's tendency to be lost onto glass surfaces is another consideration, necessitating careful selection of collection and storage vials and potentially requiring silanization of glassware. mdpi.com
Interference in Other Analytical Assays (e.g., urinary methoxy-catecholamines)
Compounds from the phenothiazine (B1677639) class, including metabolites like this compound, have the potential to interfere with other laboratory tests. This is particularly true for older, less specific analytical methods.
Research has shown that phenothiazines and their derivatives can cause falsely reduced results in the colorimetric assays for 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin. nih.gov The interference occurs during the color development stage of the assay. nih.gov While modern methods like HPLC and mass spectrometry are more specific, the potential for interference from structurally similar compounds should always be considered.
Furthermore, neuroleptics, the therapeutic class that includes chlorpromazine, have been observed to affect the urinary excretion of normetanephrine, a metabolite of norepinephrine. mp.pl This indicates a potential physiological interaction that could complicate the interpretation of urinary metanephrine (B195012) tests used in the diagnosis of conditions like pheochromocytoma. Therefore, a patient's medication history, including the use of chlorpromazine, is critical for the accurate interpretation of urinary metabolite assays.
Synthetic Approaches and Research Reagents
Synthesis of Related Hydroxylated and Demethylated Metabolites for Research
The synthesis of a range of hydroxylated and demethylated metabolites of chlorpromazine (B137089) is essential for comprehensive pharmacological and toxicological research. researchgate.netnih.gov These metabolites, including 7-hydroxy-nor1-chlorpromazine, 7-hydroxy-nor2-chlorpromazine, and their sulfoxide (B87167) derivatives, have been identified in biological samples from both animals and humans. researchgate.net
The general approach to obtaining these compounds for research involves a series of chemical reactions, including methylation, oxidation, or reduction of the parent compound or its metabolites. researchgate.net For example, nor-chlorpromazine can be synthesized from chlorpromazine-N-oxide by reaction with ferrous sulfate. rsc.org Subsequent oxidation of nor-chlorpromazine with an agent like m-chloroperbenzoic acid can then yield nor-chlorpromazine sulfoxide. rsc.org
The filamentous fungus Cunninghamella elegans has also been utilized as a microbial model for the mammalian metabolism of chlorpromazine, producing a variety of metabolites including chlorpromazine sulfoxide, N-desmethylchlorpromazine, and 7-hydroxychlorpromazine sulfoxide. nih.gov This demonstrates a biotechnological approach to accessing these research compounds.
Commercial Availability and Purity Standards for Research Use
This compound and its related metabolites are commercially available from various suppliers for research purposes. These compounds are offered as analytical standards, often with specified purity levels.
Several chemical and pharmaceutical standard suppliers list this compound and its hydrochloride salt in their catalogs. pharmaffiliates.comvwr.comlgcstandards.comsigmaaldrich.comcaymanchem.comsimsonpharma.comvivanls.com The purity of these standards is typically greater than 95%, as determined by techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.com These compounds are intended for research use only and not for human or veterinary use. caymanchem.com
The table below provides an overview of some commercially available forms of this compound and related compounds.
Suppliers provide certificates of analysis that detail the identity and purity of the compounds. simsonpharma.comvivanls.com These standards are crucial for the accurate quantification and identification of this compound and its related metabolites in research studies investigating the pharmacokinetics and metabolism of chlorpromazine. researchgate.net
Interactions with Other Chemical Compounds in Research Systems
Modulation of Metabolic Pathways by Enzyme Inhibitors (e.g., Quinidine (B1679956), SKF 525-A)
The formation of 7-hydroxychlorpromazine from chlorpromazine (B137089) is primarily a metabolic process catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role. nih.govdrugbank.com The activity of these enzymes can be altered by various inhibitors, thereby modulating the levels of this compound.
Quinidine , a well-known and potent inhibitor of the CYP2D6 isoenzyme, has been shown to significantly affect the 7-hydroxylation of chlorpromazine. nih.govwikipedia.org In a study involving healthy human volunteers who were extensive metabolizers for CYP2D6, pre-administration of quinidine led to a 2.2-fold decrease in the urinary excretion of this compound. nih.gov This demonstrates a clear inhibitory effect on the metabolic pathway responsible for producing this metabolite. Although the changes in plasma concentrations of this compound did not reach statistical significance in this particular study, the data strongly suggested the involvement of CYP2D6 in its formation. nih.gov The inhibition of CYP2D6 by quinidine effectively reduces the rate of conversion from chlorpromazine to this compound. nih.govdrugbank.com
SKF 525-A (Proadifen) is a more general inhibitor of the cytochrome P450 system. cdnsciencepub.comsigmaaldrich.com Its action is not limited to a single isoenzyme. Research has demonstrated that SKF 525-A can inhibit the metabolism of chlorpromazine, including the hydroxylation at the 7-position. cdnsciencepub.com For instance, in studies with rabbit liver microsomal preparations, SKF 525-A caused substantial inhibition of chlorpromazine's metabolic activity both in vivo and in vitro. cdnsciencepub.com Another study noted that SKF 525-A inhibited the conjugation of this compound in microsomes from rat and guinea pig liver by about 25% at a specific concentration. nih.gov
These findings highlight how enzyme inhibitors can modulate the metabolic production of this compound, which has significant implications for predicting and understanding drug-drug interactions.
Table 1: Effect of Enzyme Inhibitors on this compound Formation
| Enzyme Inhibitor | Research System | Key Finding |
|---|---|---|
| Quinidine | Human Volunteers | Significantly decreased urinary excretion of this compound by 2.2-fold. nih.gov |
| SKF 525-A (Proadifen) | Rabbit Liver Microsomes | Caused substantial inhibition of chlorpromazine metabolism, including 7-hydroxylation. cdnsciencepub.com |
Influence of Co-administered Drugs on this compound Disposition in Animal Models (e.g., Flunitrazepam)
The disposition of this compound, which encompasses its absorption, distribution, metabolism, and excretion, can be significantly altered by the concurrent administration of other drugs. Animal models are crucial for investigating these complex interactions.
An example of such an interaction is seen with Flunitrazepam , a benzodiazepine. drugbank.com Studies in rat models have explored the toxicokinetic interactions when flunitrazepam and chlorpromazine are administered together. researchgate.netresearchgate.net Research has shown that flunitrazepam significantly increases both the peak serum concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound. researchgate.netresearchgate.netresearchgate.net
In a study where male ICR mice were given chlorpromazine and flunitrazepam concurrently, the concentrations of this compound in both serum and brain extracellular fluid were measured. researchgate.netresearchgate.net The results indicated that flunitrazepam alters the toxicokinetics of chlorpromazine, leading to increased levels of its active metabolite, this compound. researchgate.netresearchgate.net The mechanism for this interaction could involve competition for metabolic enzymes, as both chlorpromazine and flunitrazepam are metabolized by cytochrome P450 enzymes. drugbank.comresearchgate.net
These findings from animal models underscore the importance of considering potential drug interactions, as the co-administration of one substance can markedly change the concentration and, consequently, the effects of another drug's active metabolites.
Table 2: Influence of Flunitrazepam on this compound Disposition in a Rat Model
| Pharmacokinetic Parameter | Effect of Flunitrazepam Co-administration |
|---|---|
| Peak Serum Concentration (Cmax) | Significantly increased. researchgate.netresearchgate.net |
Emerging Research Areas and Future Perspectives
Elucidating Unclear Pharmacological Contributions in Research Models
In preclinical studies, 7-hydroxychlorpromazine has been shown to influence the dopaminergic system, a key target in the treatment of psychosis. medchemexpress.com Research in rat models indicates that this metabolite can increase dopamine (B1211576) turnover, suggesting a potential role in the antipsychotic effects of chlorpromazine (B137089). medchemexpress.com Furthermore, it has been observed to reverse the amphetamine-induced depression of dopaminergic neuronal activity in the substantia nigra of rats, providing further evidence of its interaction with central dopamine pathways. medchemexpress.comcaymanchem.com Studies examining its binding affinity for dopamine receptors have shown it to be similar in potency to chlorpromazine itself. nih.gov Specifically, its affinity for D2 receptors, a primary target for many antipsychotic medications, underscores its potential contribution to the clinical effects of chlorpromazine. nih.govmedchemexpress.eu
Beyond its effects on the dopamine system, this compound has been shown to increase plasma prolactin levels in male rats, an effect also associated with dopamine receptor blockade. medchemexpress.comcaymanchem.com It also exhibits sedative properties and can inhibit amphetamine-induced stereotyped behavior in rats, a model often used to screen for antipsychotic activity. medchemexpress.com The relationship between the plasma concentrations of this compound and clinical response in patients with chronic schizophrenia has been a subject of study. Some research suggests that higher plasma levels of this active metabolite, in relation to the parent drug or its inactive metabolites, may be associated with better therapeutic outcomes. nih.govnih.gov This highlights the importance of understanding the metabolic pathways of chlorpromazine, as individual differences in the formation of this compound could influence treatment efficacy. nih.gov
Interactive Data Table: Pharmacological Effects of this compound in Research Models
| Pharmacological Effect | Research Model | Key Findings | References |
| Increased dopamine turnover | Rat | Suggests potential antipsychotic activity. | medchemexpress.com |
| Reversal of amphetamine-induced depression of dopaminergic neurons | Rat | Indicates interaction with central dopamine pathways. | medchemexpress.comcaymanchem.com |
| Inhibition of amphetamine-induced stereotyped behavior | Rat | A common preclinical screen for antipsychotic efficacy. | medchemexpress.com |
| Increased plasma prolactin levels | Male Rat | Consistent with dopamine receptor antagonism. | medchemexpress.comcaymanchem.com |
| Sedative effect | Rat | Contributes to the overall sedative profile of chlorpromazine. | medchemexpress.com |
| Dopamine D2 receptor binding | Rat striatum membranes | Potency similar to chlorpromazine, suggesting a significant contribution to antipsychotic action. | nih.gov |
Development of Advanced Analytical Techniques for Metabolite Profiling
High-performance liquid chromatography (HPLC) has been a cornerstone in the analysis of chlorpromazine and its metabolites. nih.govresearchgate.nettandfonline.comnih.gov Early methods often involved solvent extraction from biological matrices like plasma or tissue, followed by separation on a silica (B1680970) column. nih.govresearchgate.nettandfonline.com For instance, a method was developed for the determination of chlorpromazine and its major metabolites in post-mortem specimens using enzymatic digestion and a single micro-extraction followed by HPLC. nih.gov Ion-pair HPLC has also been employed to assay plasma for chlorpromazine and this compound, allowing for the measurement of concentrations as low as 10 ng/mL. researchgate.nettandfonline.com
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for quantifying chlorpromazine metabolites. researchgate.net An LC-MS/MS method was established for the simultaneous quantification of this compound, N-monodesmethylchlorpromazine, and chlorpromazine sulfoxide (B87167) in microsomal enzymes. researchgate.net This technique has been validated in rat liver microsomes and has also been applied to human liver and placenta microsomes, enabling detailed studies of chlorpromazine metabolism in different tissues. researchgate.net The use of deuterium-labeled internal standards, such as 7-Hydroxy Chlorpromazine-D6, further enhances the accuracy and precision of mass spectrometry-based quantification in pharmacokinetic research. veeprho.com
Radioimmunoassay (RIA) has also been used for the determination of this compound in plasma. nih.gov However, comparisons between HPLC and RIA have highlighted potential discrepancies, which can be attributed to the cross-reactivity of antibodies used in RIA and the limitations of HPLC in resolving complex mixtures of metabolites in biological samples. nih.gov
The development of these advanced analytical techniques is essential for building a comprehensive understanding of the pharmacokinetic profile of chlorpromazine and its active metabolites. Future advancements will likely focus on improving the throughput and sensitivity of these methods, allowing for more detailed and personalized metabolite profiling in clinical and research settings.
Interactive Data Table: Analytical Techniques for this compound Profiling
| Analytical Technique | Sample Matrix | Key Features | References |
| High-Performance Liquid Chromatography (HPLC) | Post-mortem tissue, Plasma | Enables separation and quantification of multiple metabolites. | nih.govresearchgate.nettandfonline.comnih.gov |
| Ion-Pair HPLC | Plasma | Allows for the measurement of low metabolite concentrations. | researchgate.nettandfonline.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Microsomal enzymes | Offers high sensitivity and specificity for metabolite quantification. | researchgate.net |
| Radioimmunoassay (RIA) | Plasma | An immunological method for detecting the metabolite. | nih.gov |
Mechanistic Studies on Long-Term Retention and Biological Consequences in Research Models
A significant area of research concerning chlorpromazine and its metabolites, including this compound, is their long-term retention in the body and the potential biological consequences. psychiatryonline.org Studies have shown that chlorpromazine and its metabolites can be detected in urine for extended periods, even up to a year after discontinuation of the medication. psychiatryonline.orggenesight.com This prolonged retention is attributed to the storage of these compounds in various tissues. psychiatryonline.org
The accumulation of chlorpromazine metabolites has been linked to certain long-term side effects. For example, the deposition of these compounds in tissues like the skin and cornea has been implicated in ocular toxicity and hyperpigmentation. smolecule.comresearchgate.net It is thought that these metabolites can lead to excessive melanin (B1238610) production, contributing to these changes. smolecule.com Research has indicated that while the same metabolites are found in the liver tissue of patients with and without chlorpromazine-induced hyperpigmentation, the concentrations of both nonphenolic and phenolic metabolite groups are significantly higher in those with the side effect. researchgate.net This suggests that the extent of metabolite accumulation plays a crucial role in the development of these adverse effects.
The mechanisms underlying this long-term retention are still being investigated. The high lipophilicity of chlorpromazine and its metabolites likely contributes to their sequestration in fatty tissues. wikipedia.org Furthermore, studies have explored the dynamic nature of this storage, with research suggesting that the release of stored metabolites can be influenced by other substances. For instance, one study found that the administration of a catabolic agent like cortisone (B1669442) could increase the excretion of chlorpromazine metabolites, while an anabolic agent could decrease it. psychiatryonline.org
Understanding the mechanisms of long-term retention and the subsequent biological consequences is critical for mitigating the potential risks associated with chronic chlorpromazine therapy. Future research in this area will likely focus on identifying the specific metabolites responsible for these effects, elucidating the cellular and molecular mechanisms of tissue deposition and release, and developing strategies to minimize their accumulation.
Q & A
Q. What is the primary metabolic pathway of chlorpromazine leading to 7-hydroxychlorpromazine, and how is this process experimentally validated?
this compound is a major active metabolite of chlorpromazine, formed via hepatic cytochrome P450 (CYP2D6)-mediated hydroxylation at the 7-position of the phenothiazine ring. To validate this pathway:
- Methodology : Use in vitro microsomal assays with CYP2D6 inhibitors (e.g., quinidine) to observe reduced metabolite formation. Urinary excretion studies with stable isotope-labeled chlorpromazine (e.g., deuterated analogs) can track metabolite kinetics via LC-MS/MS .
- Data Interpretation : Quantify metabolite-to-parent ratios in plasma/urine. For example, quinidine administration reduces this compound excretion by 2.2-fold, confirming CYP2D6 involvement .
Q. How can researchers reliably detect and quantify this compound in biological samples?
Confirmatory methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for specificity.
Q. What experimental models are suitable for studying this compound's pharmacological activity?
- Rodent Models : Administer 1.6 mg/kg intravenously to assess dopaminergic activity (e.g., reversal of D-amphetamine-induced neuronal firing rate depression in rat substantia nigra) .
- In Vitro Binding Assays : Use radiolabeled ligands to measure affinity for dopamine D2 and serotonin 5-HT2A receptors, comparing results to parent chlorpromazine .
Advanced Research Questions
Q. How do pH-dependent oxidation pathways of this compound influence its stability and toxicological profile?
At pH 2, electrochemical oxidation generates 7,8-dioxochlorpromazine via short-lived intermediates (quinone imine, monosubstituted benzoquinone). At pH 7, hydroxylation competes with oxidation, reducing dioxo-derivative yields.
- Methodology :
- Use cyclic voltammetry and rapid-scanning UV-Vis spectrophotometry to track intermediate formation .
- Compare oxidative byproducts in simulated gastric (pH 2) vs. physiological (pH 7.4) conditions .
- Implications : Acidic environments (e.g., lysosomes) may enhance reactive metabolite formation, potentially linking to cellular toxicity .
Q. How can contradictory data on CYP2D6's role in this compound metabolism be resolved?
While CYP2D6 is implicated in hydroxylation, studies show only 1.2–1.3-fold changes in plasma metabolite levels with CYP2D6 inhibition, requiring larger sample sizes (n=15–42) for statistical power.
Q. What advanced techniques differentiate this compound glucuronide conjugates from other phase II metabolites?
Q. How do interspecies differences in this compound metabolism impact translational research?
- Comparative Studies : Rats excrete this compound sulfoxide as a major metabolite, while humans predominantly form glucuronides.
- Methodology : Administer radiolabeled chlorpromazine to animal models (rats, dogs) and compare urinary metabolite profiles via HPLC with diode-array detection .
Methodological Guidance for Data Analysis
Q. How should researchers address low statistical significance in pharmacokinetic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
